
15-Hydroperoxyoctadeca-9,12,16-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Hydroperoxyoctadeca-9,12,16-trienoic acid is a lipid hydroperoxide derived from the oxidation of polyunsaturated fatty acids. It is a significant compound in the study of lipid peroxidation, which is a process that involves the oxidative degradation of lipids. This compound is particularly important in biological systems where it plays a role in cell signaling and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 15-Hydroperoxyoctadeca-9,12,16-trienoic acid can be synthesized through the oxidation of α-linolenic acid. The oxidation process typically involves the use of enzymes such as lipoxygenases, which catalyze the addition of oxygen to the fatty acid. The reaction conditions often include a controlled environment with specific pH and temperature to ensure the optimal activity of the enzymes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bioreactors where the enzymatic oxidation of α-linolenic acid is carried out. The process is monitored to maintain the desired reaction conditions, and the product is purified using techniques such as chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: 15-Hydroperoxyoctadeca-9,12,16-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products.
Reduction: The hydroperoxide group can be reduced to a hydroxyl group.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Enzymes like lipoxygenases or chemical oxidants such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Catalysts and specific reagents depending on the desired substitution.
Major Products:
Oxidation: Formation of aldehydes, ketones, and other secondary oxidation products.
Reduction: Formation of 15-hydroxyoctadeca-9,12,16-trienoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
15-Hydroperoxyoctadeca-9,12,16-trienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study lipid peroxidation and oxidative stress.
Biology: Plays a role in cell signaling pathways and is involved in the regulation of inflammation.
Medicine: Investigated for its potential role in diseases related to oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Used in the development of antioxidants and other compounds that can mitigate oxidative damage.
Wirkmechanismus
The mechanism of action of 15-Hydroperoxyoctadeca-9,12,16-trienoic acid involves its interaction with cellular components. It can initiate lipid peroxidation by generating free radicals, which then propagate the oxidative degradation of lipids. This compound can also modulate signaling pathways by acting as a ligand for specific receptors or by influencing the activity of enzymes involved in inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
15-Hydroperoxyoctadeca-9,12,16-trienoic acid can be compared with other similar lipid hydroperoxides, such as:
- 13-Hydroperoxyoctadeca-9,11-dienoic acid
- 13-Hydroperoxyoctadeca-9,12,15-trienoic acid
- 9-Hydroperoxyoctadeca-10,12,15-trienoic acid
Uniqueness:
- Position of Hydroperoxide Group: The position of the hydroperoxide group in this compound is unique and influences its reactivity and biological activity.
- Biological Role: It has specific roles in cell signaling and inflammation that may differ from other hydroperoxides.
These comparisons highlight the distinct properties and functions of this compound in various biological and chemical contexts.
Eigenschaften
CAS-Nummer |
189938-85-0 |
|---|---|
Molekularformel |
C18H30O4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
15-hydroperoxyoctadeca-9,12,16-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-14-17(22-21)15-12-10-8-6-4-3-5-7-9-11-13-16-18(19)20/h2,4,6,10,12,14,17,21H,3,5,7-9,11,13,15-16H2,1H3,(H,19,20) |
InChI-Schlüssel |
AVESCBADRYZABP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(CC=CCC=CCCCCCCCC(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


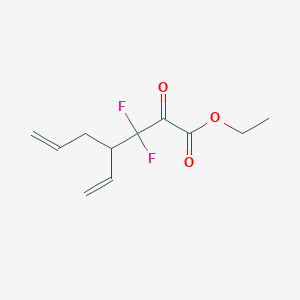
![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
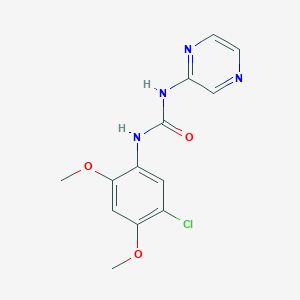
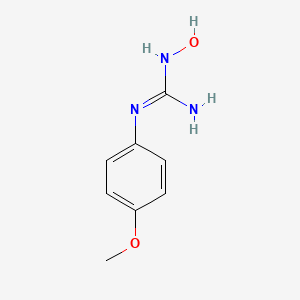
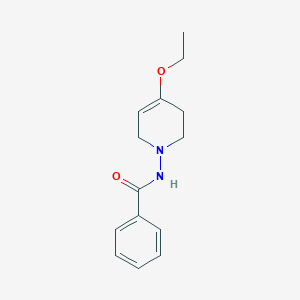
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
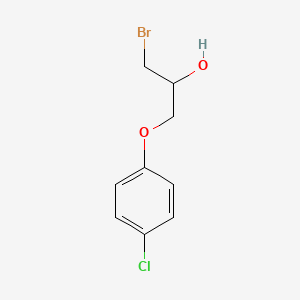
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
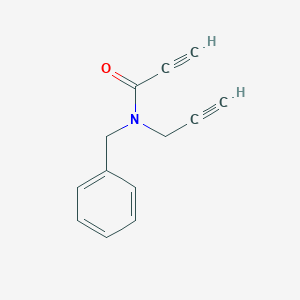
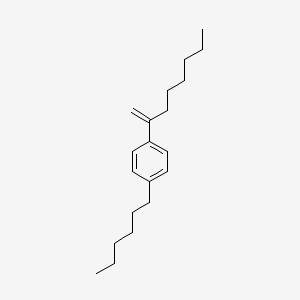

![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)

